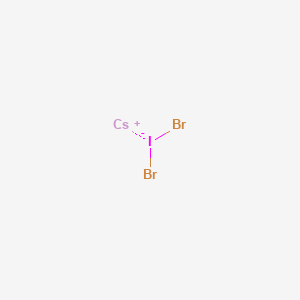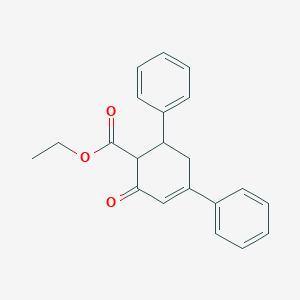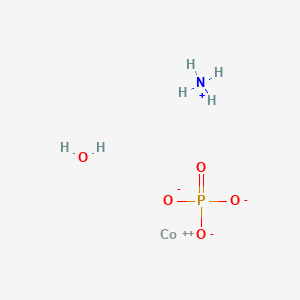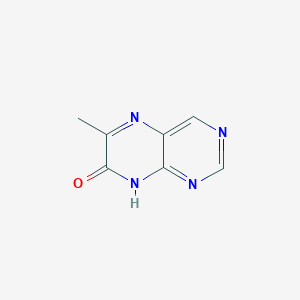
6-methyl-8H-pteridin-7-one
Descripción general
Descripción
6-Methyl-8H-pteridin-7-one is a heterocyclic compound with the molecular formula C7H6N4O It belongs to the pteridine family, which is characterized by a bicyclic structure containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-8H-pteridin-7-one typically involves the cyclo-condensation of 5,6-diaminopyrimidine with benzil or glyoxal. . The reaction conditions generally include heating the reactants in the presence of a suitable solvent, such as ethanol or acetic acid, to facilitate the formation of the pteridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-8H-pteridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pteridine ring, leading to the formation of reduced pteridines.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of substituted pteridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted and modified pteridines, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
6-Methyl-8H-pteridin-7-one has several scientific research applications:
Chemistry: It serves as a scaffold for the development of kinase inhibitors, particularly targeting FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinases (CDK4/6)
Industry: The compound’s derivatives are explored for their potential use in developing new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-methyl-8H-pteridin-7-one involves the inhibition of specific kinases. For example, it inhibits FLT3 by suppressing its phosphorylation and downstream signaling pathways, leading to cell cycle arrest and apoptosis in AML cells . Similarly, it inhibits CDK4/6, which plays a crucial role in cell cycle regulation, thereby inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pteridin-7(8H)-one: A closely related compound with similar biological activities.
2,4-Diaminopteridine: Another pteridine derivative with potential therapeutic applications.
6,7-Dimethylpteridine: A derivative with distinct chemical properties and applications.
Uniqueness
6-Methyl-8H-pteridin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit kinases like FLT3 and CDK4/6 makes it a valuable compound in cancer research and drug development .
Propiedades
IUPAC Name |
6-methyl-8H-pteridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c1-4-7(12)11-6-5(10-4)2-8-3-9-6/h2-3H,1H3,(H,8,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBXWMJKXGKDBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CN=CN=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


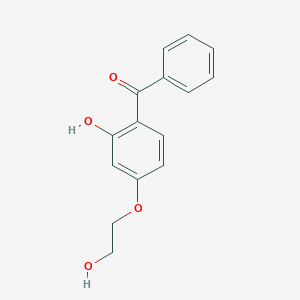
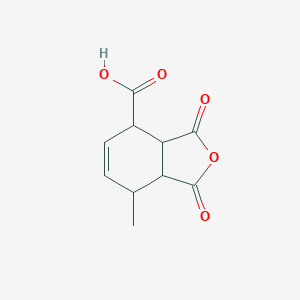
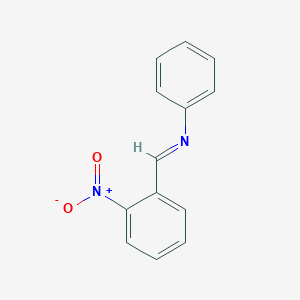
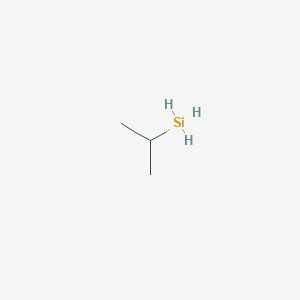
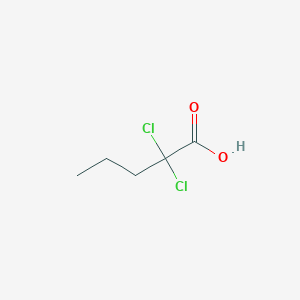
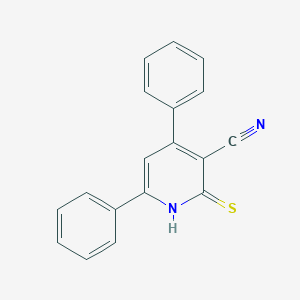
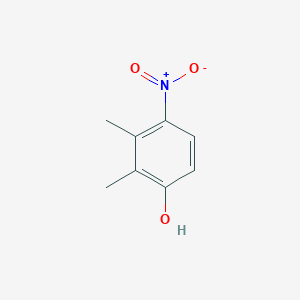
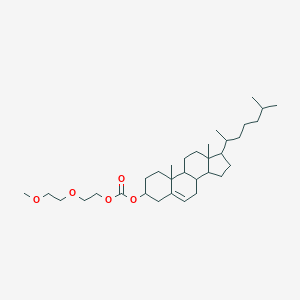
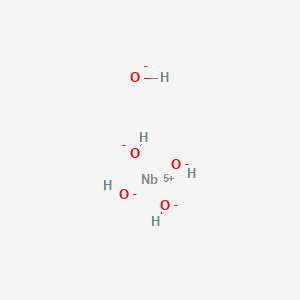
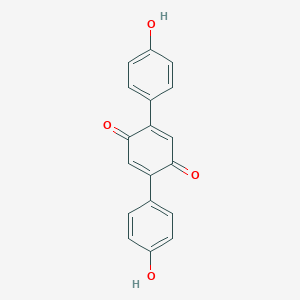
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)
